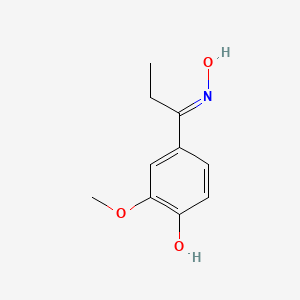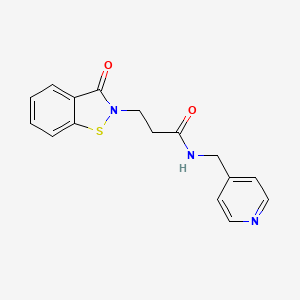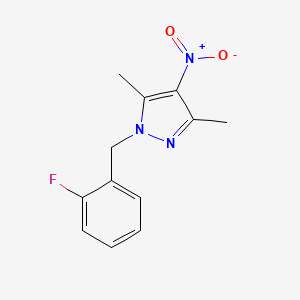![molecular formula C22H20Cl2N2O3S B6118198 N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DCB-M, is a compound that has been extensively studied for its potential as a therapeutic agent. DCB-M belongs to the class of sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of DCB-M is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. DCB-M has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. DCB-M also inhibits the activity of mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 3 (STAT3), which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DCB-M has been found to have several biochemical and physiological effects. In addition to its anticancer activity, DCB-M has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. DCB-M has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
実験室実験の利点と制限
DCB-M has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. DCB-M has also been found to have low toxicity in normal cells, which is important for its potential as a therapeutic agent. However, DCB-M has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, DCB-M has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DCB-M. One area of research is the development of more water-soluble derivatives of DCB-M, which would make it easier to use in aqueous solutions. Another area of research is the investigation of the mechanism of action of DCB-M, which is not fully understood. Additionally, further studies are needed to determine the effectiveness of DCB-M in vivo and its potential as a therapeutic agent for cancer.
合成法
DCB-M can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 4-aminomethylbenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with phenylmethylsulfonyl chloride and N-methylmorpholine to yield DCB-M.
科学的研究の応用
DCB-M has been investigated for its potential as an anticancer agent. Studies have shown that DCB-M inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCB-M has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCB-M has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-30(28,29)26(20-5-3-2-4-6-20)15-16-7-9-17(10-8-16)22(27)25-14-18-11-12-19(23)13-21(18)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIQICAKFHBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)

![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)

![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)